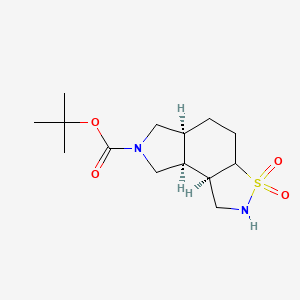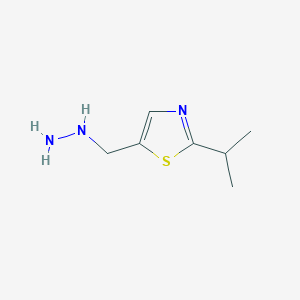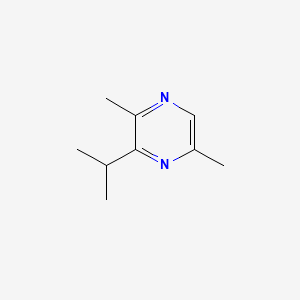
1-(4-Fluoropyridin-2-yl)ethanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluoropyridin-2-yl)ethanonehydrochloride is a chemical compound with the molecular formula C7H7ClFNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a fluorine atom at the 4-position of the pyridine ring and an ethanone group at the 2-position makes this compound unique. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 1-(4-Fluoropyridin-2-yl)ethanonehydrochloride typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the reaction of 4-fluoropyridine with ethanone under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the process.
Reaction Conditions: The reaction conditions often include a controlled temperature and pressure environment to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: On an industrial scale, the production of 1-(4-Fluoropyridin-2-yl)ethanonehydrochloride involves large-scale chemical reactors and continuous monitoring of reaction parameters to maintain consistency and quality of the product
Analyse Des Réactions Chimiques
1-(4-Fluoropyridin-2-yl)ethanonehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Applications De Recherche Scientifique
1-(4-Fluoropyridin-2-yl)ethanonehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of biological systems, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: It has potential applications in drug discovery and development. Researchers explore its effects on different biological targets to identify new therapeutic agents.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 1-(4-Fluoropyridin-2-yl)ethanonehydrochloride involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
1-(4-Fluoropyridin-2-yl)ethanonehydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone, 2-(4-Fluorophenyl)-1-(pyridin-3-yl)ethanone, and 1-(6-(4-Fluorophenyl)-2-methylpyridin-3-yl)ethanone share structural similarities.
Uniqueness: The presence of the fluorine atom at the 4-position and the ethanone group at the 2-position in 1-(4-Fluoropyridin-2-yl)ethanonehydrochloride provides it with unique chemical properties, making it distinct from other similar compounds
Propriétés
Formule moléculaire |
C7H7ClFNO |
|---|---|
Poids moléculaire |
175.59 g/mol |
Nom IUPAC |
1-(4-fluoropyridin-2-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C7H6FNO.ClH/c1-5(10)7-4-6(8)2-3-9-7;/h2-4H,1H3;1H |
Clé InChI |
AHIXECIRTBXIMT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NC=CC(=C1)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B13119021.png)






![(2S)-1-[(trifluoromethyl)sulfanyl]propan-2-aminium4-methylbenzenesulfonate](/img/structure/B13119069.png)

